(4E)-TCO-PEG4-NHS ester
CAS No.:
Cat. No.: VC13805008
Molecular Formula: C24H38N2O10
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H38N2O10 |
|---|---|
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30) |
| Standard InChI Key | ZKPMRASGLDBKPF-UHFFFAOYSA-N |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Physical Properties
Molecular Composition
(4E)-TCO-PEG4-NHS ester (CAS: 1613439-69-2) has the molecular formula C₂₄H₃₈N₂O₁₀ and a molecular weight of 514.57 g/mol . The structure comprises three functional segments:
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Trans-cyclooctene (TCO): A strained cycloalkene that reacts rapidly with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions.
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PEG4 Spacer: A tetraethylene glycol chain that improves solubility and minimizes steric interference during conjugation .
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NHS Ester: Reacts with primary amines (-NH₂) to form stable amide bonds .
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Pale yellow to colorless oil |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated, protected from light |
| Purity | ≥95% |
The PEG4 spacer confers hydrophilicity, enabling dissolution in aqueous buffers (pH 7–9), while the TCO moiety remains stable under physiological conditions .
Synthesis and Preparation
Synthetic Pathway
The synthesis of (4E)-TCO-PEG4-NHS ester involves sequential functionalization:
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TCO Activation: The trans-cyclooctene core is functionalized with a PEG4 chain via ether or ester linkages.
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NHS Ester Incorporation: The terminal hydroxyl group of PEG4 is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC).
Purification and Quality Control
Purification via reverse-phase HPLC ensures ≥95% purity, critical for minimizing nonspecific binding in biological applications . Mass spectrometry and NMR validate structural integrity, while UV-Vis spectroscopy confirms NHS ester activity .
Mechanisms of Bioconjugation
NHS Ester Reactivity
The NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins), forming stable amide bonds. This reaction proceeds optimally at pH 7–9, with minimal hydrolysis .
TCO-Tetrazine Click Chemistry
The TCO moiety participates in IEDDA reactions with tetrazines, achieving rate constants (k) up to 10⁴ M⁻¹s⁻¹. This reaction is bioorthogonal, proceeding rapidly in vivo without toxic catalysts.
Example Reaction:
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
(4E)-TCO-PEG4-NHS ester links cytotoxic drugs to monoclonal antibodies, enhancing tumor targeting. The PEG4 spacer prevents aggregation and improves pharmacokinetics .
Live-Cell Imaging
Fluorescent tetrazine probes conjugate with TCO-labeled biomolecules in real time, enabling dynamic tracking of cell-surface receptors .
Nanotechnology
PEGylated liposomes functionalized with TCO groups deliver siRNA to specific tissues, reducing off-target effects .
Comparative Analysis with Similar Reagents
| Reagent | Functional Group | Reaction Partner | Advantages |
|---|---|---|---|
| (4E)-TCO-PEG4-NHS ester | NHS ester | Primary amines | Fast conjugation, high solubility |
| TCO-PEG4-Maleimide | Maleimide | Thiols | Thiol-specific, pH-sensitive |
| DBCO-PEG4-NHS ester | NHS ester | Azides | Strain-promoted azide-alkyne cycloaddition |
The NHS ester in (4E)-TCO-PEG4-NHS ester offers broader applicability than maleimide-thiol chemistry, which is limited to reducing environments .
Future Directions and Challenges
While (4E)-TCO-PEG4-NHS ester excels in vitro, its in vivo stability requires optimization. Emerging PEG alternatives, such as zwitterionic polymers, may enhance biocompatibility. Additionally, modular synthesis platforms could enable custom spacer lengths for tailored applications.
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